
1-((3-Aminocyclobutyl)methyl)-3-butylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Aminocyclobutyl)methyl)-3-butylurea is an organic compound that belongs to the class of ureas. This compound features a cyclobutyl ring with an amino group attached to one of its carbon atoms, a butyl group attached to the nitrogen atom of the urea moiety, and a methyl group linking the cyclobutyl ring to the urea. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Aminocyclobutyl)methyl)-3-butylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-aminocyclobutanemethanol with butyl isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Step 1: : Synthesis of 3-aminocyclobutanemethanol
- Starting material: Cyclobutanone
- Reagents: Ammonia, hydrogen gas, and a suitable catalyst (e.g., palladium on carbon)
- Conditions: Hydrogenation reaction at elevated pressure and temperature
-
Step 2: : Reaction with butyl isocyanate
- Reagents: 3-aminocyclobutanemethanol, butyl isocyanate
- Conditions: Room temperature, solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-Aminocyclobutyl)methyl)-3-butylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: New urea derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-((3-Aminocyclobutyl)methyl)-3-butylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Explored as a potential therapeutic agent. Its derivatives are tested for efficacy in treating various diseases.
Industry: Used in the development of new materials and polymers. Its reactivity makes it a valuable intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-((3-Aminocyclobutyl)methyl)-3-butylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-((3-Aminocyclobutyl)methyl)-3-ethylurea: Similar structure but with an ethyl group instead of a butyl group.
1-((3-Aminocyclobutyl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a butyl group.
1-((3-Aminocyclobutyl)methyl)-3-methylurea: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
1-((3-Aminocyclobutyl)methyl)-3-butylurea is unique due to its specific combination of a cyclobutyl ring, an amino group, and a butyl group This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications
Propiedades
Fórmula molecular |
C10H21N3O |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-[(3-aminocyclobutyl)methyl]-3-butylurea |
InChI |
InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)13-7-8-5-9(11)6-8/h8-9H,2-7,11H2,1H3,(H2,12,13,14) |
Clave InChI |
IGXQVFPPEJYSSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NCC1CC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


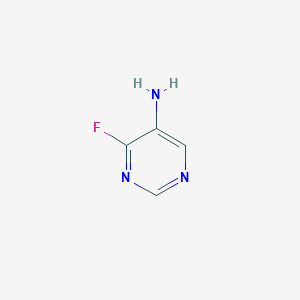
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)

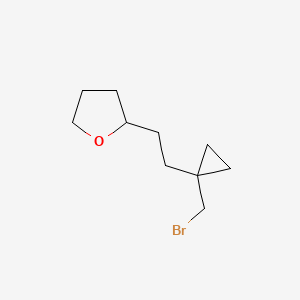
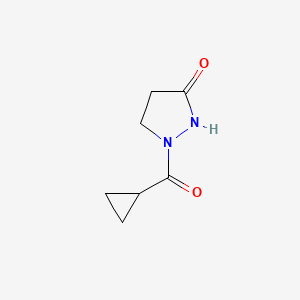

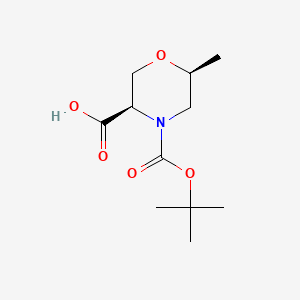

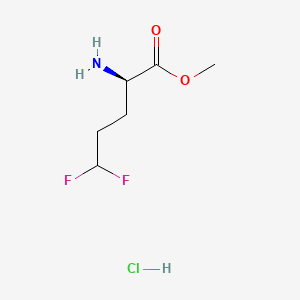
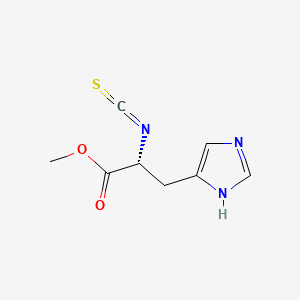
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
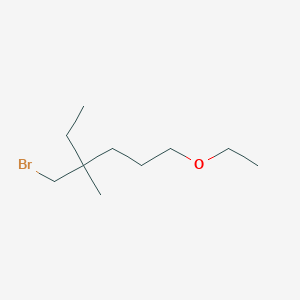
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)

